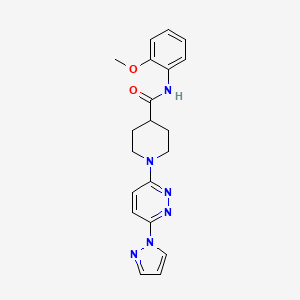

![molecular formula C17H20N2O3 B2897927 1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 852165-18-5](/img/structure/B2897927.png)

1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of coumarin, which is a class of benzopyrones . It has been synthesized and characterized in various studies . The compound has shown significant inhibitory activity against the growth of tested bacterial strains .

Synthesis Analysis

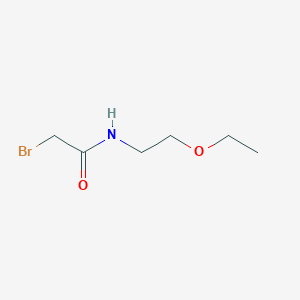

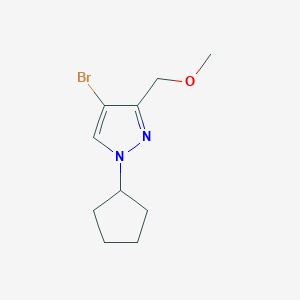

The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .

Molecular Structure Analysis

The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methylcoumarin with organic halides, and the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .

Applications De Recherche Scientifique

Synthesis and Biological Activity

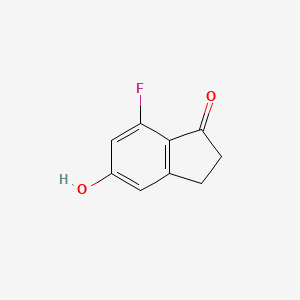

Synthesis Techniques and Molecular Docking : Research has demonstrated efficient multi-component one-pot synthesis techniques for creating chromene-containing compounds with potential anti-proliferative activities against cancer cell lines. Molecular docking studies have indicated good binding affinity with proteins, suggesting a mechanism of action (Parveen et al., 2017). Furthermore, one-pot, three-component synthesis methods have developed novel chromene derivatives with in vitro antibacterial effects, highlighting a clean, metal-free, and environmentally friendly approach (Pouramiri et al., 2017).

Chemical Properties and Polymer Synthesis : The use of chromene derivatives in synthesizing new aromatic polyamides with photosensitive properties has been explored. These polyamides exhibit good thermal properties and photoreactive capabilities, making them suitable for applications requiring light-induced crosslinking (Nechifor, 2009).

Pharmacological Applications

CGRP Receptor Inhibitor Development : A potent calcitonin gene-related peptide (CGRP) receptor antagonist has been synthesized, showcasing a convergent, stereoselective, and economical approach. This research outlines the synthesis of a CGRP receptor inhibitor, indicating its potential therapeutic application (Cann et al., 2012).

Antimicrobial and Antiproliferative Effects : Various chromene derivatives have been synthesized and evaluated for their biological properties, including antimicrobial and antiproliferative effects. These studies offer insights into the structure-activity relationships and potential therapeutic applications of chromene-based compounds (Ramaganesh et al., 2010).

Mechanistic Studies and Chemical Interactions

Reductive Ring Opening and Tandem Intramolecular Rearrangements : The study of chromano–piperidine-fused isoxazolidines has revealed novel mechanisms involving reductive ring opening and tandem intramolecular rearrangements. This research provides valuable insights into the complex chemical behaviors of chromene derivatives (Singh et al., 2017).

Mécanisme D'action

Target of Action

Coumarin derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities, including anticoagulant, antithrombiotics, antifungal, anti-inflammatory, and antiviral activities .

Mode of Action

For instance, some coumarin derivatives have been found to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.

Biochemical Pathways

These could potentially include pathways related to coagulation, inflammation, and viral replication .

Pharmacokinetics

Coumarin derivatives are generally known for their good bioavailability .

Result of Action

Based on the known activities of coumarin derivatives, the compound could potentially exert antimicrobial, anti-inflammatory, and antiviral effects .

Propriétés

IUPAC Name |

1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-2-3-14-13(9-16(20)22-15(14)8-11)10-19-6-4-12(5-7-19)17(18)21/h2-3,8-9,12H,4-7,10H2,1H3,(H2,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTVBOZMIPXWAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2897845.png)

![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)

![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)

![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)